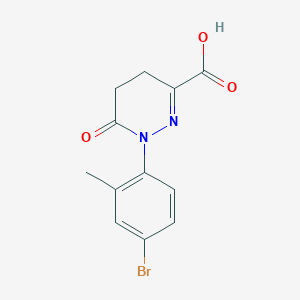![molecular formula C10H12N6O2 B6644259 N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)
N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is a G protein-coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as fragile X syndrome, Parkinson's disease, addiction, and schizophrenia.
作用機序
MPEP acts as a competitive antagonist of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, which means it binds to the receptor and prevents its activation by glutamate, the endogenous ligand. By blocking N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, MPEP reduces the excitatory synaptic transmission and modulates the release of various neurotransmitters, such as dopamine, GABA, and glutamate. MPEP has been shown to have a high affinity and selectivity for N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, and it does not affect other mGluR subtypes or ionotropic glutamate receptors.
Biochemical and physiological effects:
MPEP has been shown to have various biochemical and physiological effects, depending on the brain region and the experimental conditions. In general, MPEP reduces the excitability and plasticity of glutamatergic synapses, which are involved in learning and memory processes. MPEP also modulates the release of other neurotransmitters, such as dopamine and GABA, which are involved in reward, motivation, and anxiety. MPEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various animal models of psychiatric disorders.
実験室実験の利点と制限
MPEP has several advantages as a pharmacological tool for studying N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine function and dysfunction. It has a high affinity and selectivity for N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, which allows for specific modulation of this receptor without affecting other receptors or ion channels. MPEP is also relatively stable and easy to use in various experimental paradigms, such as electrophysiology, imaging, and behavior. However, MPEP has some limitations as well. It has a relatively short half-life and duration of action, which may require repeated administration or infusion. MPEP may also have off-target effects or interact with other signaling pathways, which may complicate the interpretation of the results.
将来の方向性
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. However, there are still many unanswered questions and challenges in this field. Some of the future directions for MPEP research include:
1. Developing more selective and potent N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine antagonists or allosteric modulators, which may have better therapeutic efficacy and fewer side effects.
2. Investigating the role of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine in different brain regions and circuits, and how it interacts with other neurotransmitter systems and signaling pathways.
3. Examining the effects of chronic or developmental blockade of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, and how it may affect the long-term plasticity and function of the CNS.
4. Testing the therapeutic potential of MPEP or other N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine modulators in clinical trials for various neurological and psychiatric disorders, and identifying the optimal dose and administration regimen.
合成法
The synthesis of MPEP involves several steps, starting from the commercially available 2-amino-5-nitropyrimidine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the nitro group to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The resulting compound is then reacted with 1-(4-bromomethyl)-1-methylpyrazole in the presence of a base, such as potassium carbonate (K2CO3), to form MPEP. The final product is purified by column chromatography and characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
MPEP has been widely used as a pharmacological tool to investigate the physiological and pathological roles of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine in the CNS. It has been shown to modulate various cellular and molecular processes, such as synaptic plasticity, neuronal excitability, and calcium signaling. MPEP has also been used to study the functional interactions between N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine and other neurotransmitter systems, such as dopamine and opioid receptors. In addition, MPEP has been tested in various animal models of neurological and psychiatric disorders, such as fragile X syndrome, Parkinson's disease, addiction, and schizophrenia, to evaluate its therapeutic potential.
特性
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-7(8-3-13-15(2)6-8)14-10-11-4-9(5-12-10)16(17)18/h3-7H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGQXYRDJRERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2=NC=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)


![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)



![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)